molecular formula C8H8ClN B14392064 N-(1-Chloroethenyl)aniline CAS No. 88046-73-5

N-(1-Chloroethenyl)aniline

Cat. No.: B14392064
CAS No.: 88046-73-5
M. Wt: 153.61 g/mol
InChI Key: GHSQBRKTEWRJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Chloroethenyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of benzene with an amino group attached to the benzene ring. This compound is characterized by the presence of a chloroethenyl group attached to the nitrogen atom of the aniline. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Chloroethenyl)aniline can be synthesized through several methods. One common method involves the reaction of aniline with chloroacetaldehyde under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is then chlorinated to yield the desired product. Another method involves the reaction of aniline with chloroacetylene in the presence of a catalyst such as palladium or copper.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the product. Industrial production may also involve additional purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-Chloroethenyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the chloroethenyl group to an ethyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrosoaniline or nitroaniline, while reduction can produce ethylaniline. Substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

N-(1-Chloroethenyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(1-Chloroethenyl)aniline involves its interaction with specific molecular targets and pathways. The chloroethenyl group can undergo electrophilic addition reactions with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

N-(1-Chloroethenyl)aniline can be compared with other similar compounds such as:

    N-(1-Bromoethenyl)aniline: Similar structure but with a bromo group instead of a chloro group.

    N-(1-Fluoroethenyl)aniline: Contains a fluoro group instead of a chloro group.

    N-(1-Iodoethenyl)aniline: Contains an iodo group instead of a chloro group.

Uniqueness

The uniqueness of this compound lies in its specific reactivity and the properties conferred by the chloroethenyl group. The presence of the chloro group can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs with different halogen substituents.

Properties

CAS No.

88046-73-5

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

N-(1-chloroethenyl)aniline

InChI

InChI=1S/C8H8ClN/c1-7(9)10-8-5-3-2-4-6-8/h2-6,10H,1H2

InChI Key

GHSQBRKTEWRJHP-UHFFFAOYSA-N

Canonical SMILES

C=C(NC1=CC=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.